molecular formula C22H18N2S B3032774 2-(benzylsulfanyl)-4,5-diphenyl-1H-imidazole CAS No. 50596-61-7

2-(benzylsulfanyl)-4,5-diphenyl-1H-imidazole

Cat. No.: B3032774
CAS No.: 50596-61-7
M. Wt: 342.5 g/mol
InChI Key: ROTUJQFQEFHPJK-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4,5-diphenyl-1H-imidazole is a tetra-substituted imidazole derivative characterized by a benzylsulfanyl group at position 2 and phenyl substituents at positions 4 and 3. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological and material science applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylsulfanyl-4,5-diphenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2S/c1-4-10-17(11-5-1)16-25-22-23-20(18-12-6-2-7-13-18)21(24-22)19-14-8-3-9-15-19/h1-15H,16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTUJQFQEFHPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364292
Record name 2-benzylsulfanyl-4,5-diphenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50596-61-7
Record name 2-benzylsulfanyl-4,5-diphenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-4,5-diphenyl-1H-imidazole typically involves the condensation of benzyl mercaptan with 4,5-diphenylimidazole under specific reaction conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the imidazole ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified imidazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Scientific Research Applications of 2-(benzylsulfanyl)-4,5-diphenyl-1H-imidazole

This compound is a compound belonging to the imidazole family, characterized by a benzyl sulfanyl group and two phenyl substituents on the imidazole ring's 4 and 5 positions. It has potential biological activities and applications in medicinal chemistry. The applications of this compound extend beyond its antibacterial properties, as its structure allows for potential uses in various scientific fields.

Synthesis and Structure

The synthesis of this compound involves a two-step reaction starting from benzoin. First, 4,5-diphenyl-1H-imidazol-2-thiol is prepared through the condensation of benzoin with thiourea in dimethylformamide at elevated temperatures. Then, the thiol compound is treated with benzyl bromide derivatives under reflux conditions to yield 2-(benzylsulfanyl)-4,5-diphenyl-1H-imidazoles.

Antimicrobial Activity

This compound exhibits antibacterial properties against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Imidazole derivatives are known for their roles in pharmacology, including antimicrobial and anti-inflammatory activities, which is crucial for its biological efficacy.

Jain et al. synthesized 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole and evaluated its antimicrobial activity against S. aureus, E. coli, and B. subtilis . Brahmbhatt et al. synthesized 3-(2,4-disubstituted phenyl)-1-(4-substituted phenyl)-4-(4,5-diphenyl-1H-imidazol-2-yl)-1H-pyrazole, and the antibacterial activity of these derivatives was evaluated against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . Sharma et al. synthesized 2,3-disubstituted-3,4-dihydroimidazo [4,5-b] indole and evaluated its antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae .

Table of Antimicrobial Activity

CompoundsZone of inhibition (mm)
E. coli
5a15
5b11
5c20
5d11
5e10
5f6
5g14
5h8
Streptomycin28
Imidil
Antimicrobial activity of compounds at 10 mg% in DMSO

Antihypertensive Activity

Navarrete-Vazquez et al. synthesized 5-(trifluoromethyl)-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d] imidazole and 5-nitro-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d] Imidazole and evaluated their antihypertensive potential . Hadizadeh et al. synthesized 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid and evaluated its antihypertensive potential in rats .

Table of Antihypertensive Activity

CompoundsR1R2R3R4Ex vivo vasorelaxant effect
With endothelium (+ E)
EC50 (μM)
67a−CF 3−H−H−H369.37 ± 10.2
67b−CF 3−OMe−H−H210.33 ± 11.3
67c−CF 3−OEt−H−H548.5 ± 27.8
67d−CF 3−NO 2−H−H3.18 ± 0.30
67e−CF 3−H−H−OH219.20 ± 14.1
67f−CF 3−H−H−OPr524.49 ± 25.4
67g−CF 3−H−H−N (Me) 2550.27 ± 30.1
67h−CF 3−H−OMe−OH34.84 ± 5.43
67i−CF 3−H−OCH 2 O38.53 ± 2.35
67jNO 2−H−H−H4.93 ± 0.30
67kNO 2−OEt−H−H3.71 ± 0.10
67lNO 2−OiPr−H−H4.89 ± 0.29
67mNO 2−H−OMe−OH1.81 ± 0.08
67nNO 2−H−OMe−OMe2.5 ± 0.10
67oNO 2−OMe−OMe−OMe3.23 ± 0.20
Pimobendan4.67 ± 0.83
Carbachol0.51 ± 1.9
NitrendipineN.T

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-4,5-diphenyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, while the imidazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Activity

Table 1: Pharmacological Profiles of Selected 4,5-Diphenylimidazole Derivatives

Compound Name Substituents (Position 2) Biological Activity (% Inhibition or Efficacy) Key Findings Reference
2g (1-(2,3-Dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole) 3-Nitrophenyl 89% analgesic (100 mg/kg) Highest COX-2 binding affinity; comparable to diclofenac salt
2a (2-(2,6-Dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole) 2,6-Dichlorophenyl 100% anti-inflammatory (100 mg/kg) Synergistic effect with ethoxy group enhances anti-inflammatory response
4d (2-Methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol) Methoxyphenyl 48.18% antiproliferative (vs. melanoma) Moderate activity due to electron-donating methoxy group
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole (8h) 4-Chlorophenyl 29% antiproliferative Low activity; steric hindrance from chloro group limits binding
2-(Anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) Anthracenyl N/A Exhibits mechanofluorochromic and acidochromic fluorescence properties

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro in 2g) enhance COX-2 inhibition and analgesic activity, likely due to improved binding interactions with the enzyme’s hydrophobic pocket .
  • Benzylsulfanyl vs. Sulfonyl : Sulfonyl derivatives (e.g., 2-[(3-fluorobenzyl)sulfonyl] analogues) often exhibit reduced bioactivity compared to thioethers, possibly due to decreased nucleophilicity .
Structural and Electronic Properties

Table 2: Crystallographic and Electronic Comparison

Compound Space Group Bond Length (C–S) (Å) Fluorescence Properties Reference
2-(Benzylsulfanyl)-4,5-diphenyl-1H-imidazole (Hypothetical) N/A ~1.81 (estimated) Predicted fluorescence due to π-conjugation
2-(Anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) P21/n N/A λem = 520 nm (solid state)
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole P21/c N/A Chemosensor for transition metals

Insights :

  • The benzylsulfanyl group’s C–S bond (~1.81 Å) likely contributes to conformational flexibility, enabling diverse packing modes in crystals compared to rigid anthracenyl derivatives .
  • Fluorescence in ADPI derivatives arises from extended π-conjugation, absent in non-aromatic substituents like benzylsulfanyl .

Comparison :

  • The benzylsulfanyl derivative’s synthesis likely follows a one-pot or condensation route, with yields comparable to other thioether imidazoles (70–85%) .
  • Electron-deficient aldehydes (e.g., nitrobenzaldehyde) require longer reaction times but yield more bioactive products .

Biological Activity

2-(Benzylsulfanyl)-4,5-diphenyl-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a benzylsulfanyl group and two phenyl rings attached to an imidazole core. This structural configuration contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can disrupt cellular processes essential for pathogen survival and proliferation.
  • Cell Signaling Modulation : It may modulate key signaling pathways within cells, influencing gene expression and metabolic processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have evaluated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 μg/mL
Escherichia coliNot significantly effective
Pseudomonas aeruginosaNot significantly effective

In a comparative study, compound 6d derived from similar imidazole structures showed two-fold potency against Staphylococcus aureus compared to ciprofloxacin .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by modulating pathways involved in cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that modifications of imidazole derivatives led to enhanced antibacterial activity. The synthesized compounds were screened against Gram-positive and Gram-negative bacteria, revealing that while most lacked significant activity, certain derivatives exhibited promising results .
  • Antiviral Potential : Another study explored the compound's potential against SARS-CoV-2. In enzyme inhibition assays targeting the viral protease, it demonstrated up to 89.96% inhibition at a concentration of 20 µM. However, its antiviral efficacy in cellular models was limited due to poor permeability .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(benzylsulfanyl)-4,5-diphenyl-1H-imidazole, and how is the product validated?

  • Answer : The compound is synthesized via multi-component oxidative reactions or condensation of benzyl derivatives with appropriate aldehydes and ammonia. For example, Scheme 50 () demonstrates a one-pot synthesis yielding 2-(naphthyl)-4,5-diphenyl-1H-imidazole, validated by HRMS (m/z 347.1555 [M+H]+). Key validation techniques include:

  • FT-IR : Confirms cyclization via N–H stretching frequencies (~3376 cm⁻¹) ( ).
  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C: 0.004 Å) and hydrogen-bonding networks (N–H⋯N, 2.933 Å) ( ).
  • HRMS : Matches experimental and calculated molecular masses (e.g., ±0.0007 Da) ().

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Answer : Combined experimental and computational approaches are critical:

  • UV-Vis and FT-IR : Identify electronic transitions and functional groups ().
  • DFT calculations : Predict vibrational frequencies and optimize molecular geometry, aligning with experimental IR data ().
  • NMR : While not explicitly cited in the evidence, analogous imidazole derivatives are typically analyzed via 1^1H/13^13C NMR to confirm substitution patterns.

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystal packing and stability of this compound?

  • Answer : Intermolecular N–H⋯N hydrogen bonds (2.933 Å) form chains along the crystallographic axis, stabilizing the lattice (). Graph set analysis ( ) can classify these interactions (e.g., C(4)C(4) chains). van der Waals forces further stabilize packing, as seen in ORTEP diagrams (). Computational tools like SHELXL refine anisotropic displacement parameters (ADPs) to resolve thermal motion effects ( ).

Q. What computational strategies are used to predict the electronic properties and reactivity of this compound?

  • Answer : Density Functional Theory (DFT) models:

  • Optimize molecular geometry and simulate IR spectra, validated against experimental data ().
  • Frontier Molecular Orbital (FMO) analysis predicts reactivity (e.g., HOMO-LUMO gaps) and charge transfer mechanisms, relevant for sensing applications ().
  • Software: Gaussian or ORCA for DFT; WinGX/ORTEP for crystallographic visualization ().

Q. How does structural modification at the 2-position affect biological activity?

  • Answer : Substitutions at the 2-position (e.g., aryl, benzylsulfanyl) modulate anti-inflammatory and analgesic activities:

  • Anti-inflammatory : 4,5-Diphenyl-2-substituted imidazoles inhibit carrageenan-induced edema in rat models, comparable to phenylbutazone ().
  • Analgesic : 1-Benzyl-2-substituted derivatives show dose-dependent pain relief in hot-plate tests ( ).
    • Methodology : Structure-activity relationship (SAR) studies via systematic substitution and in vivo assays.

Q. Can this compound serve as a fluorescent probe for metal ion detection?

  • Answer : Yes. The imidazole core acts as a fluorophore, with substituents enabling selectivity. For example:

  • Hg²⁺ detection : A derivative (5-(4,5-diphenyl-1H-imidazol-2-yl)furan) exhibits turn-off fluorescence via Hg²⁺-induced dithiane ring opening (Detection limit: ~10⁻⁷ M) ().
  • Experimental design : Fluorescence quenching assays in semi-aqueous solutions; selectivity validated against competing ions (e.g., Cu²⁺, Fe³⁺).

Data Contradictions and Resolution

Q. How are discrepancies in synthetic yields resolved when varying substituents?

  • Answer : Yields depend on electronic and steric effects of substituents. For example:

  • Electron-withdrawing groups (e.g., -NO₂) reduce yields (73% for 3-chlorophenyl vs. lower yields for nitro derivatives) ( ).
  • Resolution : Optimize reaction conditions (e.g., temperature, catalyst loading) via Design of Experiments (DoE) or high-throughput screening.

Q. Why do computational and experimental bond lengths sometimes diverge?

  • Answer : Discrepancies arise from:

  • Thermal motion : X-ray data (120 K) vs. DFT gas-phase models ().
  • Solvent effects : DFT often neglects solvation, whereas crystal structures reflect intermolecular forces ().
    • Resolution : Use polarizable continuum models (PCM) in DFT or refine ADPs with SHELXL ( ).

Methodological Tools

  • Crystallography : SHELX suite (structure solution/refinement) ( ), WinGX/ORTEP (visualization) ().
  • Spectroscopy : FT-IR (cyclization validation), HRMS (exact mass confirmation) ( ).
  • Computational : DFT for electronic properties, Gaussian for spectral simulations ().

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzylsulfanyl)-4,5-diphenyl-1H-imidazole
Reactant of Route 2
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2-(benzylsulfanyl)-4,5-diphenyl-1H-imidazole

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